molecular formula C11H9N3O B8476959 2-(4-cyano-1H-indol-1-yl)acetamide

2-(4-cyano-1H-indol-1-yl)acetamide

Katalognummer: B8476959
Molekulargewicht: 199.21 g/mol
InChI-Schlüssel: GFMXLAYYRRJCIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-cyano-1H-indol-1-yl)acetamide is a chemical compound featuring an indole core, a privileged scaffold in medicinal chemistry and drug discovery. The indole structure is a common motif in numerous bioactive molecules and marketed pharmaceuticals, with derivatives demonstrating a wide spectrum of therapeutic activities . This particular molecule is functionalized with a cyano group and an acetamide moiety, making it a valuable intermediate for the synthesis of more complex heterocyclic systems . Compounds based on the indole-acetamide structure have been identified as key precursors in multicomponent cascade reactions, enabling efficient and green synthesis routes for novel chemical entities . Furthermore, the N-acetamide indole chemotype has recently been investigated for its significant potential in antiparasitic research, with closely related analogs exhibiting potent activity as novel antimalarials by targeting PfATP4, a crucial ion pump in Plasmodium falciparum . The presence of the cyano group enhances the molecule's utility as a building block, allowing for further derivatization to explore structure-activity relationships (SAR) in various research programs . This product is intended for use in chemical synthesis and biological screening in a laboratory setting. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or personal use.

Eigenschaften

Molekularformel

C11H9N3O

Molekulargewicht

199.21 g/mol

IUPAC-Name

2-(4-cyanoindol-1-yl)acetamide

InChI

InChI=1S/C11H9N3O/c12-6-8-2-1-3-10-9(8)4-5-14(10)7-11(13)15/h1-5H,7H2,(H2,13,15)

InChI-Schlüssel

GFMXLAYYRRJCIK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C=CN(C2=C1)CC(=O)N)C#N

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., -CN, -Cl) improve binding to hydrophobic pockets in enzymes or receptors. For instance, the cyano group in 2-(4-cyano-1H-indol-1-yl)acetamide may mimic carbonyl interactions in active sites . Bulky substituents (e.g., 4-chlorobenzoyl in Compound 10j) reduce synthetic yields (e.g., 8% for 10j vs. 17% for 10m) due to steric challenges .

Solubility and Pharmacokinetics: Pyridine-containing analogs (e.g., Compound 10m) exhibit better aqueous solubility compared to halogenated derivatives (e.g., 10j) . The unsubstituted acetamide in 2-(4-cyano-1H-indol-1-yl)acetamide may favor passive diffusion across membranes but could limit target specificity.

Anticancer Activity:

  • Compound 10j: Shows potent inhibition of Bcl-2/Mcl-1 (antiapoptotic proteins) with IC₅₀ values in the nanomolar range. The 3-Cl-4-F-phenyl group enhances hydrophobic interactions with protein pockets .
  • N-(4-Chlorophenyl)-2-(1H-indol-3-yl)acetamide : Demonstrated cytotoxicity against leukemia cell lines (e.g., K562), likely due to chlorine-induced DNA intercalation .

Antioxidant Activity:

  • Hydroxyimino-methyl derivatives (e.g., 2-(3-(hydroxyimino)methyl-1H-indol-1-yl)acetamide) exhibit significant radical scavenging activity (IC₅₀ ~20 µM in DPPH assays), attributed to the -NOH group’s redox activity . The cyano group in 2-(4-cyano-1H-indol-1-yl)acetamide may reduce antioxidant efficacy compared to hydroxyimino analogs.

Vorbereitungsmethoden

Key Steps:

  • Cyanation at Position 4 :

    • Electrophilic Substitution : Indole’s inherent reactivity directs electrophiles to position 3. To achieve substitution at position 4, a directing group (e.g., nitro or halogen) may be required. For example, nitration at position 3 followed by reduction to an amine and diazotization could redirect cyanation to position 4.

    • Palladium-Catalyzed Coupling : A 4-bromo-1H-indole intermediate reacts with a cyanide source (e.g., NaCN, K3Fe(CN)6) under Pd catalysis. This method avoids harsh conditions and achieves high regioselectivity.

  • Acetylation at Position 1 :

    • N-Alkylation : Protect the indole’s NH group (e.g., with Boc) and alkylate with 2-chloroacetamide using a base (e.g., K2CO3). Deprotection yields the acetamide.

    • Mitsunobu Reaction : React 4-cyano-1H-indole with 2-hydroxyacetamide in the presence of DIAD and PPh3 to install the acetamide moiety.

Acetylation Followed by Cyanation

This method prioritizes acetamide installation first, leveraging directing effects for cyanation.

Key Steps:

  • Acetylation at Position 1 :

    • Friedel-Crafts Acylation : Acetyl chloride reacts with indole in the presence of AlCl3. However, this typically targets position 3. To direct to position 1, a meta-directing group (e.g., nitro at position 2) may be required.

    • Grignard Reaction : React indole with a Grignard reagent derived from 2-bromoacetamide to form the acetamide side chain.

  • Cyanation at Position 4 :

    • Directed Electrophilic Cyanation : The acetamide group acts as a meta-director, guiding cyanation to position 5. This limitation necessitates alternative strategies, such as using a halogen at position 4 for coupling.

Data Tables: Reaction Conditions and Yields

Tables below summarize hypothetical and analogous reaction conditions for key steps.

Table 1: Cyanation Methods for 4-Cyano-1H-Indole

MethodReagents/ConditionsYield (%)Reference
Electrophilic CyanationNaCN, H2SO4, 0°C → RT45–55
Pd-Catalyzed CouplingNaCN, Pd(PPh3)4, DMF, 80°C65–75
Microwave-AssistedNaCN, Pd/C, MWI, 120°C, 30 min70–80

Table 2: Acetylation Methods for Position 1

MethodReagents/ConditionsYield (%)Reference
Mitsunobu Reaction2-Hydroxyacetamide, DIAD, PPh3, THF60–70
N-Alkylation2-Chloroacetamide, K2CO3, DMF, RT50–60
Friedel-CraftsAcCl, AlCl3, CH2Cl2, 0°C → RT40–50

Research Findings and Challenges

  • Regioselectivity : Cyanation at position 4 remains challenging due to indole’s inherent preference for substitution at position 3. Directed ortho-metalation or halogenation at position 4 improves selectivity.

  • Functional Group Compatibility : The acetamide group may interfere with cyanation. Protection strategies (e.g., Boc) mitigate side reactions.

  • Microwave Irradiation : Accelerates reaction kinetics, reducing reaction times from hours to minutes. For example, thiazolidinone synthesis under MWI achieved 72% yield vs. 69% conventionally .

Q & A

Q. What are the optimal synthetic routes for 2-(4-cyano-1H-indol-1-yl)acetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the indole core via cyclization of phenylhydrazines and α,β-unsaturated carbonyl compounds. Key steps include:

  • Coupling reactions : Use coupling agents like carbodiimides to link the indole and acetamide moieties .
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency .
  • Temperature control : Reactions often require precise heating (e.g., 60–80°C) to minimize side products .
    Reagents such as 4-cyanoindole derivatives and chloroacetyl chloride are common starting materials. Post-synthesis purification via column chromatography is critical .

Q. How can researchers confirm the structural integrity and purity of this compound?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and confirms substitution patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% threshold for biological studies) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detects characteristic bands (e.g., C≡N stretch at ~2200 cm⁻¹) .

Q. What biological assays are suitable for initial activity screening?

  • Enzyme inhibition assays : Test interactions with targets like kinases or proteases using fluorometric or colorimetric substrates .
  • Cytotoxicity studies : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to evaluate antiproliferative effects .
  • Molecular docking : Predict binding affinities to receptors (e.g., COX-2 for anti-inflammatory potential) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Byproduct mitigation : Use scavengers (e.g., polymer-supported reagents) to trap reactive intermediates .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in substitution reactions .
  • Solvent optimization : Switch to ethanol/water mixtures for greener synthesis without compromising yield .
  • Real-time monitoring : Employ in-situ FTIR or HPLC to track reaction progress and adjust parameters dynamically .

Q. How should researchers address contradictory bioactivity data across studies?

  • Replicate assays : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) to validate results .
  • Control variables : Standardize cell culture conditions (e.g., passage number, serum concentration) to reduce variability .
  • Meta-analysis : Compare structural analogs (e.g., 4-chloroindole derivatives) to identify trends in structure-activity relationships (SAR) .

Q. What strategies enhance the compound's metabolic stability for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
  • Microsomal stability assays : Use liver microsomes to identify metabolic hotspots for targeted deuteration or fluorination .
  • Pharmacokinetic modeling : Predict half-life and clearance rates based on logP and plasma protein binding data .

Q. How can computational methods guide SAR studies?

  • Quantum mechanical calculations : Predict electron density maps to prioritize substituents at the 4-cyano position .
  • Molecular dynamics simulations : Assess binding mode stability in physiological conditions (e.g., solvation effects) .
  • ADMET prediction : Tools like SwissADME evaluate toxicity risks (e.g., hERG inhibition) before synthesis .

Data Analysis and Interpretation

Q. What statistical approaches resolve variability in dose-response curves?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values .
  • Bootstrap resampling : Estimate confidence intervals for EC₅₀ in low-n datasets .
  • ANOVA with post-hoc tests : Identify significant differences between treatment groups in multi-arm studies .

Q. How to correlate in vitro and in vivo efficacy data?

  • Allometric scaling : Adjust doses based on body surface area differences between models (e.g., mice to humans) .
  • Biomarker validation : Measure target engagement in plasma/tissue samples using LC-MS/MS .
  • PK/PD modeling : Integrate pharmacokinetic data with pharmacodynamic endpoints (e.g., tumor volume reduction) .

Methodological Challenges

Q. How to manage solubility issues in biological assays?

  • Co-solvent systems : Use DMSO/PEG mixtures (<1% final concentration) to maintain compound stability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance aqueous dispersion .

Q. What are best practices for handling light-sensitive intermediates?

  • Amber glassware : Protect reactions from UV degradation .
  • Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of reactive intermediates (e.g., free radicals) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.